REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[C:8]([OH:10])=[O:9].C(O)=[O:12].OO.S([O-])([O-])=O.[Na+].[Na+]>O>[OH:12][CH:5]1[CH:6]2[CH:1]3[CH:2]([CH2:3][CH:4]1[CH2:7]3)[C:8](=[O:10])[O:9]2 |f:3.4.5|
|
Name
|
|
Quantity
|
328.2 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
254.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.8 kg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was agitated for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of addition
|
Type
|
EXTRACTION
|
Details
|
After three times of extraction with 1 liter of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 1.2 liters of methanol, to which a catalytic amount of potassium carbonate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled off under vacuum
|
Type
|
EXTRACTION
|
Details
|
followed by conventional extraction
|
Type
|
WASH
|
Details
|
washing
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C2CC3C(C(OC13)=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247.6 g | |
YIELD: PERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |